molecular formula C8H5N3 B1148537 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1374652-37-5

6-Ethynyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1148537
CAS No.: 1374652-37-5
M. Wt: 143.149
InChI Key: IDSVCLYHJYYJBX-UHFFFAOYSA-N
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Description

6-Ethynyl-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.149. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibitors

Pyrazolo[4,3-b]pyridine, a versatile scaffold, has proven its worth in the design of kinase inhibitors. Its ability to bind to kinases in multiple modes makes it a recurrent motif in patents originating from diverse entities. This scaffold typically interacts with the hinge region of the kinase, enabling the development of potent and selective inhibitors. The examination of the patent literature reveals that this group is often one among several hinge binders examined for a particular series, showcasing its potential in intellectual property, inhibitor activity, physical properties, and synthetic flexibility (Wenglowsky, 2013).

Catalysis and Organic Synthesis

The heterocyclic N-oxide motif, to which pyrazolo[4,3-b]pyridine derivatives can be related, is employed in various advanced chemistry and drug development investigations due to its versatility as a synthetic intermediate. These compounds have been key in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and have shown significant biological importance including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Neurodegenerative Diseases

Pyrazolines, closely related to pyrazolo[4,3-b]pyridine, demonstrate significant biological activities and have been explored for their potential in treating neurodegenerative diseases. Their neuroprotective properties, particularly against Alzheimer’s disease (AD), Parkinson’s disease (PD), and psychiatric disorders, have been extensively reviewed. Pyrazolines inhibit enzymes such as acetylcholine esterase (AChE) and monoamine oxidase (MAO A/B), showcasing their therapeutic potential in neurodegenerative disease management (Ahsan et al., 2022).

Anticancer Applications

The pyrazole moiety is a prominent scaffold in the development of anticancer agents. Various synthetic strategies have been employed to derive pyrazoline derivatives showcasing a high biological effect against cancer. The exploration of pyrazoline derivatives in recent patent literature emphasizes the ongoing interest and potential for developing these compounds as potent anticancer drugs (Ray et al., 2022).

Multicomponent Synthesis

The synthesis of biologically active molecules containing pyrazole moieties, including pyrazolo[4,3-b]pyridine, through multicomponent reactions (MCRs) has been highlighted. These methodologies offer a pot, atom, and step economic (PASE) synthesis approach, catering to the pharmaceutical and medicinal chemistry fields. This synthesis strategy is aimed at developing molecules with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities, among others (Becerra et al., 2022).

Properties

IUPAC Name

6-ethynyl-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-6-3-7-8(9-4-6)5-10-11-7/h1,3-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSVCLYHJYYJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=NN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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